3,5-Dichloroisonicotinoyl chloride
Overview
Description
3,5-Dichloroisonicotinoyl chloride is an organic compound with the molecular formula C6H2Cl3NO. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is converted to an acyl chloride. This compound is primarily used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloroisonicotinoyl chloride typically involves the chlorination of isonicotinic acid followed by conversion to the acyl chloride. One common method is as follows:
Chlorination of Isonicotinic Acid: Isonicotinic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at positions 3 and 5 on the pyridine ring.
Formation of Acyl Chloride: The resulting 3,5-dichloroisonicotinic acid is then reacted with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxylic acid group to an acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroisonicotinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3,5-dichloroisonicotinic acid.
Reduction: The compound can be reduced to form 3,5-dichloroisonicotinyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3,5-Dichloroisonicotinic Acid: Formed by hydrolysis.
3,5-Dichloroisonicotinyl Alcohol: Formed by reduction.
Scientific Research Applications
3,5-Dichloroisonicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloroisonicotinoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a building block for introducing the 3,5-dichloroisonicotinoyl moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Similar structure but lacks the acyl chloride group.
3,5-Dichloroisonicotinic Acid: The carboxylic acid derivative of 3,5-Dichloroisonicotinoyl chloride.
3,5-Dichloroisonicotinyl Alcohol: The alcohol derivative formed by reduction of the acyl chloride group.
Uniqueness
This compound is unique due to its acyl chloride functionality, which imparts high reactivity towards nucleophiles.
Properties
IUPAC Name |
3,5-dichloropyridine-4-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEWEUCHJJZGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229328-97-6 | |
Record name | 3,5-Dichloropyridine-4-carbon chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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